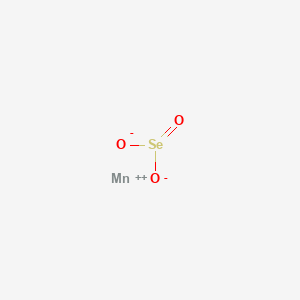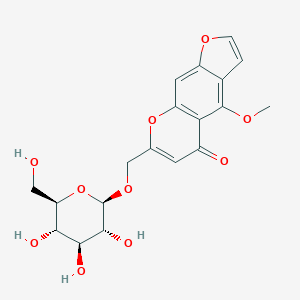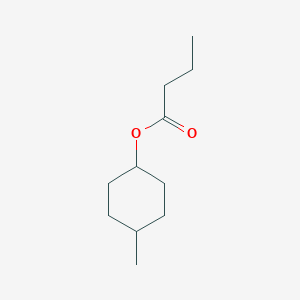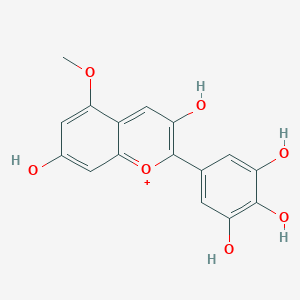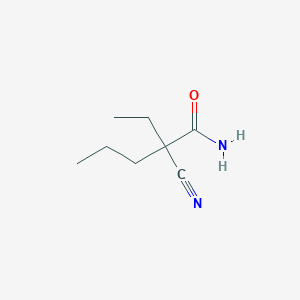
2-Cyano-2-ethylvaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-ethylvaleramide, also known as CEV, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. CEV has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-ethylvaleramide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. 2-Cyano-2-ethylvaleramide has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and interfering with their metabolic processes. 2-Cyano-2-ethylvaleramide has also been found to inhibit the replication of viruses by interfering with their entry into host cells and their ability to replicate.
Biochemical and Physiological Effects:
2-Cyano-2-ethylvaleramide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. 2-Cyano-2-ethylvaleramide has also been found to inhibit the activity of key enzymes involved in inflammation and pain, leading to a reduction in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-2-ethylvaleramide has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in high yield and purity. It has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, 2-Cyano-2-ethylvaleramide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-Cyano-2-ethylvaleramide. One area of research could be the development of new antimicrobial agents based on the structure of 2-Cyano-2-ethylvaleramide. Another area of research could be the development of new pain-relieving drugs based on the mechanism of action of 2-Cyano-2-ethylvaleramide. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyano-2-ethylvaleramide and its potential toxicity. Overall, 2-Cyano-2-ethylvaleramide is a promising compound for further research in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-Cyano-2-ethylvaleramide involves the reaction of ethyl isovalerate with cyanamide in the presence of a catalyst. The reaction proceeds via an intermediate compound, which is then hydrolyzed to yield 2-Cyano-2-ethylvaleramide. The synthesis of 2-Cyano-2-ethylvaleramide has been optimized for high yield and purity, making it a readily available compound for research purposes.
Applications De Recherche Scientifique
2-Cyano-2-ethylvaleramide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. 2-Cyano-2-ethylvaleramide has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. In addition, 2-Cyano-2-ethylvaleramide has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new pain-relieving drugs.
Propriétés
Numéro CAS |
18705-37-8 |
|---|---|
Nom du produit |
2-Cyano-2-ethylvaleramide |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-cyano-2-ethylpentanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
Clé InChI |
GQEAGAYBSSTQEJ-UHFFFAOYSA-N |
SMILES |
CCCC(CC)(C#N)C(=O)N |
SMILES canonique |
CCCC(CC)(C#N)C(=O)N |
Synonymes |
Pentanamide, 2-cyano-2-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




